Home > Products > Screening Compounds P45142 > N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide - 2034228-00-5

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Catalog Number: EVT-2996268
CAS Number: 2034228-00-5
Molecular Formula: C20H21N7O3S
Molecular Weight: 439.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is described as a cannabinoid CB1 receptor allosteric antagonist, associated with hypophagic effects in vivo. Studies have shown that PSNCBAM-1 exhibits noncompetitive antagonism in guanosine 5′-O-(3-[35S]thio)triphosphate binding studies. It displays higher potency against the CB receptor agonist (−)-cis-3-[2-hydroxy-4-(1,1-dimethyl heptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) compared to R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]-pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2). Electrophysiological studies demonstrated PSNCBAM-1's agonist-dependent functional antagonism, abolishing CP55940-induced reductions in miniature inhibitory postsynaptic currents frequency but demonstrating no significant effect on WIN55,212-2. PSNCBAM-1 also reversed the increase in miniature inhibitory postsynaptic currents frequency caused by the CB1 antagonist/inverse agonist N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251).

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor. It exhibits excellent antiproliferative activity against hematological and solid tumor cell lines. This compound demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia, showing complete tumor regressions and low toxicity at various dose levels.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

Compound Description: Compound 20 belongs to a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitors. It exhibits robust increases in 3′,5′-cyclic guanosine monophosphate levels in the rat brain following oral administration. Notably, Compound 20 attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats, suggesting its potential therapeutic utility in enhancing cognitive performance.

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

Compound Description: Compound 1 is an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. This research explored modifications to the pyrimidine ring, leading to the 2-methyl analogue of Compound 1 (Compound 81). Compound 81 showed comparable in vitro activity to Compound 1 and improved Caco-2 permeability, indicating its potential for enhanced oral bioavailability.

Properties

CAS Number

2034228-00-5

Product Name

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide

Molecular Formula

C20H21N7O3S

Molecular Weight

439.49

InChI

InChI=1S/C20H21N7O3S/c1-14-8-9-21-20(24-14)26-31(29,30)16-6-4-15(5-7-16)25-19(28)17-12-18(23-13-22-17)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28)(H,21,24,26)

InChI Key

NNYWAFGNHGXVHF-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.